molecular formula C10H13NO B2978657 (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine CAS No. 737796-56-4

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2978657
CAS No.: 737796-56-4
M. Wt: 163.22
InChI Key: DMICMWRZNBCKBU-ZJUUUORDSA-N
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Description

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Metal Complexes for Potential Anticancer Applications : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes. These complexes, containing benzimidazole ligands, have shown potential as anticancer compounds. Their structures were elucidated using various physico-chemical techniques and exhibited activity against different cancer cell lines, including breast cancer, colon carcinoma, and hepatic carcinoma (Ghani & Mansour, 2011).

  • Use in Chiral Discrimination by NMR : The related compound, 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, was effectively used as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR. This application is crucial in determining the enantiomeric purities and absolute configurations of these compounds (Miyano et al., 1989).

  • Catalytic Amination Processes : The compound has been studied in the context of catalytic amination processes. For instance, the amination of 1-methoxy-2-propanol over silica supported nickel catalysts was explored. This process is significant in the production of amino compounds with high selectivity (Bassili & Baiker, 1990).

  • Determination of Absolute Configuration of Chiral Carbinol Carbons : The Mosher ester analysis, involving the use of α-methoxy-α-trifluoromethylphenylacetic acid esters, is a method used for deducing the configuration of unknown stereogenic secondary carbinol centers. This technique is fundamental in stereochemical studies in organic chemistry (Hoye, Jeffrey & Shao, 2007).

  • Preparation of High-Spin Organic Polymers : A related compound, poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], was synthesized via the Gilch reaction. This polymer exhibited reversible redox properties and was a precursor to a high-spin organic polymer, which is a significant advancement in materials science (Kurata, Pu & Nishide, 2007).

  • Electrochemical Synthesis of N-Protected Amines : Electrochemical methods were developed for the synthesis of N-protected (1-methoxyalkyl)amines. This process is significant for the synthesis of various organic compounds, providing a standardized method with high yields (Walęcka-Kurczyk et al., 2022).

Properties

IUPAC Name

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMICMWRZNBCKBU-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H](CC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.